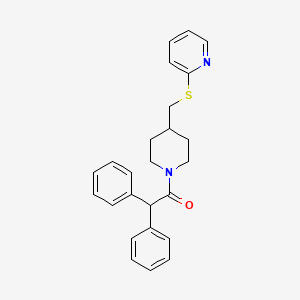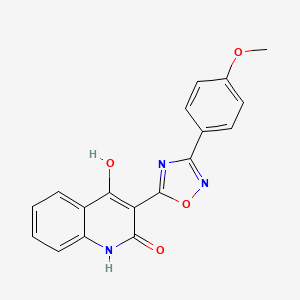
4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one, also known as LFM-A13, is a small molecule inhibitor of the adapter protein Lymphocyte function-associated antigen 1 (LFA-1). LFA-1 is a transmembrane glycoprotein that plays a crucial role in the activation and adhesion of T cells, B cells, and other immune cells. LFA-1 is involved in several physiological processes, including inflammation, immune response, and tissue repair. LFM-A13 has been shown to inhibit LFA-1-mediated adhesion and activation of T cells, making it a potential therapeutic agent for various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiprotozoal Applications
Quinoxaline-based 1,3,4-oxadiazoles have been identified as promising compounds with significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds, synthesized from 2-hydroxy quinoxaline, showed considerable promise in short-term in vivo models against T. cruzi, suggesting potential applications in treating infections caused by protozoa and various bacteria and fungi (N. Patel et al., 2017).
Anticancer Potential
A study on the synthesis of indole–quinoline–oxadiazoles revealed their potential in cancer drug development. These compounds exhibited in vitro cytotoxic potential against breast adenocarcinoma cell lines and demonstrated mechanisms indicative of tubulin inhibition, which could be beneficial in cancer therapy (P. Kamath et al., 2016).
Anti-inflammatory and Analgesic Activities
Research on novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and S-substituted 1,2,4-triazole derivatives has highlighted their anti-inflammatory and analgesic properties. These compounds showed significant inhibition of rat paw edema and exhibited minimal ulceration, alongside moderate to good antimicrobial activity, suggesting their therapeutic potential in inflammatory and pain conditions (Mohammad Mahboob Alam et al., 2011).
Mechanistic and Computational Studies
Studies on the structural, vibrational spectroscopic, and computational aspects of certain compounds have provided insights into their molecular docking and dynamics, suggesting interactions with proteins such as SHP2. These findings are critical for understanding the molecular basis of the pharmacological activities of these compounds and for guiding the development of novel therapeutics (Qing-mei Wu et al., 2022).
Antioxidant Properties
Further research into novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds has explored their antioxidant activities. These studies have identified compounds with higher antioxidant activities than standard antioxidants, opening avenues for their use in conditions associated with oxidative stress (M. Hassan et al., 2017).
Eigenschaften
IUPAC Name |
4-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-24-11-8-6-10(7-9-11)16-20-18(25-21-16)14-15(22)12-4-2-3-5-13(12)19-17(14)23/h2-9H,1H3,(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGZIGJWHAGDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=CC=CC=C4NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

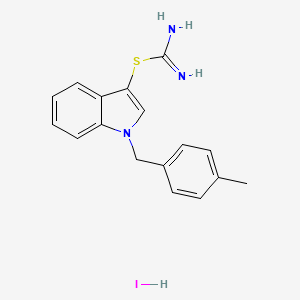

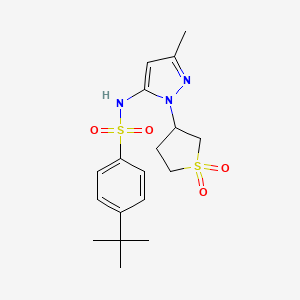


![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)
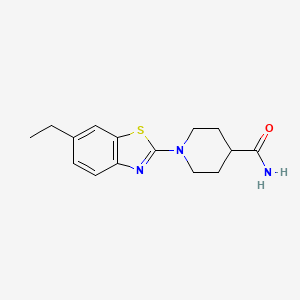
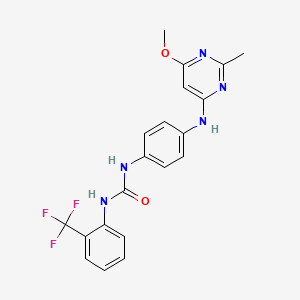


![1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2558829.png)
![methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2558832.png)
![N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558834.png)
